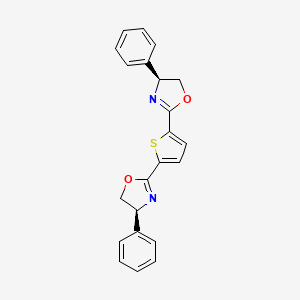
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a chiral compound that features a thiophene core substituted with two oxazoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the reaction of thiophene-2,5-dicarboxylic acid with enantiopure amino alcohols. The process includes the formation of oxazoline rings through cyclization reactions. Common reagents used in this synthesis include phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene undergoes several types of chemical reactions, including:
Oxidation: Conversion to thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Hydrogenation and reductive desulfurization to produce sulfur-free products.
Substitution: Reactions involving the replacement of functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Uses reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Employs halogenating agents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions include thiophene oxides, reduced thiophene derivatives, and substituted thiophenes, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene involves its interaction with molecular targets through its chiral oxazoline rings. These interactions can influence various biochemical pathways, making it a valuable compound in asymmetric synthesis and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(phenylethynyl)thiophene: Known for its luminescent properties and used in photophysical studies.
2,5-Bis(tributylstannyl)thiophene: Utilized in organotin chemistry and as a precursor for other thiophene derivatives.
Uniqueness
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene stands out due to its chiral nature and the presence of oxazoline rings, which enhance its utility in asymmetric synthesis and catalysis compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C22H18N2O2S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(4S)-4-phenyl-2-[5-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
KBTIDPIDQGWKFD-QZTJIDSGSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=C(S2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



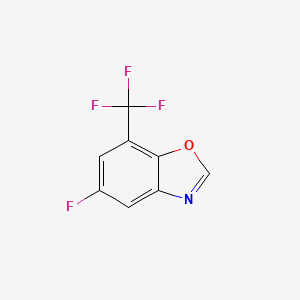

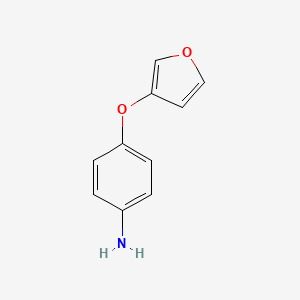
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)

![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)
![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
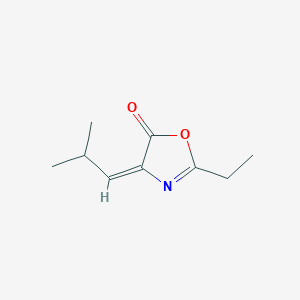
![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
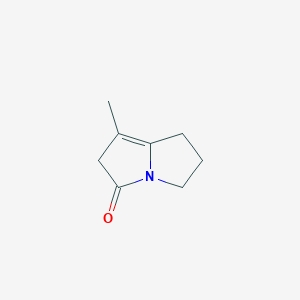
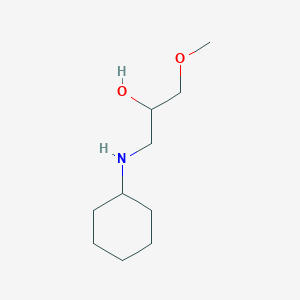
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

